Superior Reactivity Towards RNA: ~25-Fold Higher Signal than Biotin-Phenol in APEX2 Labeling
Biotin-Aniline demonstrates approximately 25-fold higher labeling efficiency for RNA compared to the conventional substrate biotin-phenol (biotin-tyramide, BP) when used for APEX2-mediated proximity labeling [1]. This substantial increase in signal intensity directly translates to enhanced sensitivity and depth of coverage in spatial transcriptomics experiments.
| Evidence Dimension | APEX2-mediated RNA labeling signal intensity |
|---|---|
| Target Compound Data | High signal intensity (basis for fold-change calculation) |
| Comparator Or Baseline | Biotin-phenol (Biotin-tyramide, BP) |
| Quantified Difference | ~25-fold higher signal intensity for Biotin-Aniline |
| Conditions | Dot blot assay using 0.5 mM substrate and 0.4-10 μg RNA/dot |
Why This Matters
This order-of-magnitude difference in labeling efficiency makes Biotin-Aniline the scientifically necessary choice for researchers aiming to achieve robust, high-sensitivity mapping of subcellular RNA landscapes, whereas BP would likely yield insufficient signal for reliable detection and comprehensive profiling.
- [1] Zhou, Y., Wang, G., Wang, P., Li, Z., Yue, T., Wang, J., & Zou, P. (2019). Expanding APEX2 Substrates for Proximity‐Dependent Labeling of Nucleic Acids and Proteins in Living Cells. Angewandte Chemie International Edition, 58(34), 11763-11767. https://doi.org/10.1002/anie.201905949 View Source
